molecular formula C8H6BrF3O2 B1603458 2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene CAS No. 200956-14-5

2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene

Cat. No. B1603458
Key on ui cas rn: 200956-14-5
M. Wt: 271.03 g/mol
InChI Key: NLXLUYVVEOZWNB-UHFFFAOYSA-N
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Patent
US05877191

Procedure details

A mixture of 608 mg (2.4 mmol) of 2-bromo-4-trifluoromethoxyphenol, 0.35 mL (5.6 mmol) of iodomethane and 775 mg (5.6 mmol) of K2CO3 in 2 mL of DMF was stirred at rt for 2.5 h. The reaction mixture was partitioned between 100 mL of hexanes and 100 mL of H2O and the layers were separated. The organic layer was washed with 2×100 mL of H2O, dried over MgSO4 and concentrated in vacuo. Flash chromatography on 25 g of silica gel using hexanes as the eluant afforded 579 mg (89%) of the title compound as an oil. 1H NMR (400 MHz, CDCl3): δ 3.91 (s, 3H), 6.88 (d, J=9.2, 1H), 7.15-7.18 (m, 1H), 7.45 (app d, J=3.2, 1H).
Quantity
608 mg
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step One
Name
Quantity
775 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([O:8][C:9]([F:12])([F:11])[F:10])[CH:5]=[CH:4][C:3]=1[OH:13].IC.[C:16]([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[Br:1][C:2]1[CH:7]=[C:6]([O:8][C:9]([F:11])([F:12])[F:10])[CH:5]=[CH:4][C:3]=1[O:13][CH3:16] |f:2.3.4|

Inputs

Step One
Name
Quantity
608 mg
Type
reactant
Smiles
BrC1=C(C=CC(=C1)OC(F)(F)F)O
Name
Quantity
0.35 mL
Type
reactant
Smiles
IC
Name
Quantity
775 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between 100 mL of hexanes and 100 mL of H2O
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with 2×100 mL of H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)OC(F)(F)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 579 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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